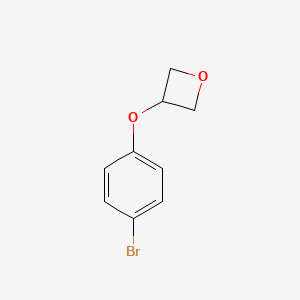

3-(4-Bromophenoxy)oxetane

描述

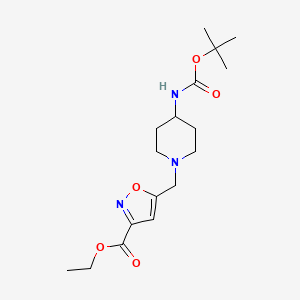

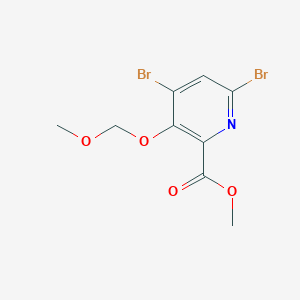

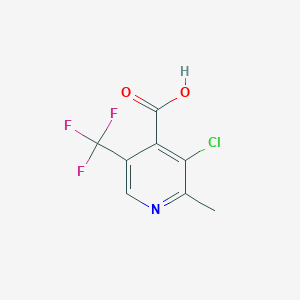

“3-(4-Bromophenoxy)oxetane” is a chemical compound with the CAS Number: 1369534-96-2 . It has a molecular weight of 229.07 . The IUPAC name for this compound is also 3-(4-bromophenoxy)oxetane .

Synthesis Analysis

The synthesis of oxetane derivatives has been a topic of interest in recent years. The Paternò-Büchi reaction is a photochemical reaction between a carbonyl compound and an alkene to give the corresponding oxetane . This reaction has been used to synthesize oxetane derivatives from electron-rich alkenes . Other methods include intramolecular cyclization through C-O bond formation .

Molecular Structure Analysis

The InChI code for “3-(4-Bromophenoxy)oxetane” is 1S/C9H9BrO2/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

The chemical reactions involving oxetanes are diverse. Oxetanes have been known to undergo ring-opening reactions as a synthetic intermediate . They have also been used in medicinal chemistry, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications .

Physical And Chemical Properties Analysis

Oxetanes are known to possess structural rigidity, low lipophilicity, high H-bonding acceptor ability, and have been observed to possess enhanced metabolic stability compared with other related oxygen heterocycles .

科学研究应用

Explosives Synthesis and Performance Enhancement 3-Bromomethyl-3-hydroxymethyloxetane serves as a precursor for synthesizing energetic oxetanes, enhancing performance and insensitivity in explosives. Energetic oxetanes based on LLM-116, a powerful explosive, were created using this precursor. These oxetanes demonstrate high detonation velocities and pressures, superior thermostability, and reduced sensitivity. Their molecular structures and performance were comprehensively characterized, indicating significant advancements in explosive materials technology (Born, Karaghiosoff, Klapötke, & Voggenreiter, 2022).

Protein Modification in Medicinal Chemistry Oxetanes are employed in medicinal chemistry for modifying proteins. A study detailed the incorporation of oxetanes into proteins through chemoselective alkylation of cysteine. This method demonstrates broad substrate scope and maintains the intrinsic activity of the proteins, suggesting potential applications in developing novel peptide/protein therapeutics (Boutureira, Martínez-Sáez, Brindle, Neves, Corzana, & Bernardes, 2017).

Synthesis of Polyether Glycols C(3)-substituted oxetanes, including derivatives of 3-(4-Bromophenoxy)oxetane, are notable in polymer synthesis. They yield polyether glycols with pendant substituents, offering a range of applications in the manufacturing of polymers and pharmaceutical drugs. The oxetane moiety's incorporation into molecules typically involves selective coupling reactions, crucial for achieving high yield and specificity (Bellinghiere, Doherty, Pistel, Browne, & Palandoken, 2015).

Polymer Science and Engineering Research focused on synthesizing new polymers with oxetane pendant groups highlights the relevance of oxetanes in polymer science. By employing phase-transfer catalysis, new oxetane-containing polyethers were synthesized, demonstrating solubility in various solvents and high thermal stability. These characteristics make oxetane-based polymers suitable for a range of industrial and engineering applications (Liaw, Liang, & Liaw, 1998).

Drug Discovery and Structural Modifications In drug discovery, oxetanes, including derivatives of 3-(4-Bromophenoxy)oxetane, are used to replace common functionalities like gem-dimethyl or carbonyl groups. This substitution can lead to significant changes in solubility, lipophilicity, metabolic stability, and conformational preference, thus broadening the scope for novel drug development (Wuitschik, Carreira, Wagner, Fischer, Parrilla, Schuler, Rogers-Evans, & Müller, 2010).

Bioisostere in Medicinal Chemistry Oxetane rings, including derivatives of 3-(4-Bromophenoxy)oxetane, are explored as bioisosteres in medicinal chemistry. They provide a unique approach to accessing structurally diverse compounds with potential therapeutic applications. The versatility of oxetane rings in modifying drug molecules suggests their significance in the design of new medicinal compounds (Hamzik & Brubaker, 2010).

安全和危害

未来方向

Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . This perspective analyzes recent applications of oxetanes in drug discovery, covering the benefits of appending the oxetane motif, synthetic strategies employed, and potential pitfalls, challenges, and future directions .

属性

IUPAC Name |

3-(4-bromophenoxy)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHYKLLJTJDHER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenoxy)oxetane | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate](/img/structure/B1398588.png)

![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398594.png)

![2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole](/img/structure/B1398597.png)

![2-(2-{2-Chloro-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B1398600.png)

![Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1398601.png)

![[2,3'-Bipyridine]-6'-carboxylic acid](/img/structure/B1398602.png)